4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide
Vue d'ensemble
Description
4-[Benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide (also known as BAY 73-6691) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as phosphodiesterase type 9 (PDE9) inhibitors, which have been shown to have beneficial effects on various physiological and biochemical processes in the human body.
Mécanisme D'action
BAY 73-6691 works by inhibiting the activity of PDE9, an enzyme that is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, BAY 73-6691 increases the levels of cGMP in the brain, which in turn leads to increased synaptic plasticity and improved cognitive function. This mechanism of action has been supported by several studies, which have shown that PDE9 inhibitors can enhance memory and learning in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, BAY 73-6691 has also been shown to have beneficial effects on other physiological and biochemical processes. For example, PDE9 inhibitors have been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the pathogenesis of neurodegenerative diseases. BAY 73-6691 has also been shown to have cardioprotective effects, as it can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 73-6691 for lab experiments is its high purity and stability, which makes it suitable for use in a wide range of assays and experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale studies. Additionally, the effects of PDE9 inhibitors on human subjects are not yet fully understood, which may limit their clinical translation.
Orientations Futures
There are several potential future directions for research on BAY 73-6691 and other PDE9 inhibitors. One area of interest is the development of more potent and selective inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the effects of PDE9 inhibitors on human subjects, and to determine their potential as therapeutic agents for neurodegenerative diseases and other conditions.
Applications De Recherche Scientifique
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. PDE9 inhibitors have been shown to improve cognitive function and memory in animal models of these diseases, and BAY 73-6691 has demonstrated similar effects in preclinical studies.
Propriétés
IUPAC Name |
4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23(15-16-8-4-2-5-9-16)19-13-12-17(14-20(19)24(26)27)21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRGYIRKAIICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.